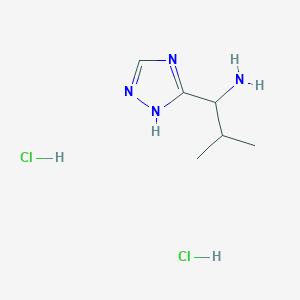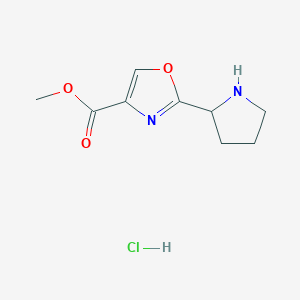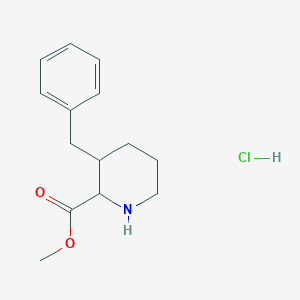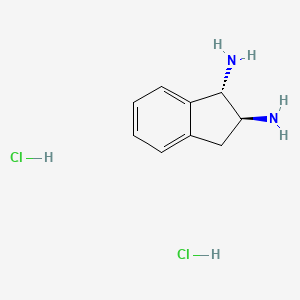
5,7-二氯-1,3-苯并噁唑-2-胺
描述
“5,7-Dichloro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C7H4Cl2N2O . It is also known as “2-Amino-5,7-dichlorobenzoxazole” and is a useful research chemical .
Synthesis Analysis
The synthesis of “5,7-Dichloro-1,3-benzoxazol-2-amine” derivatives has been reported in several studies . One method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The resulting compounds were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF to yield the final products .
Molecular Structure Analysis
The molecular structure of “5,7-Dichloro-1,3-benzoxazol-2-amine” can be represented by the InChI code: 1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) . The molecular weight of this compound is 203.03 .
Chemical Reactions Analysis
The chemical reactions involving “5,7-Dichloro-1,3-benzoxazol-2-amine” have been studied in the context of synthesizing new derivatives . These reactions typically involve condensation with aromatic acetophenones followed by a Vilsmeier–Haack reaction .
科学研究应用
合成和抗癌性质
5,7-二氯-1,3-苯并噁唑-2-胺已被用于合成具有潜在抗癌性质的新化合物。例如,Murty等人(2011年)合成了含环胺基的苯并噁唑和苯并噁唑酮衍生物,包括5,7-二氯-1,3-苯并噁唑-2-胺,对各种人类癌细胞系表现出细胞毒性效应(Murty et al., 2011)。
抗菌和镇痛活性
Jayanna等人(2013年)探讨了新型1-(5,7-二氯-1,3-苯并噁唑-2-基)-3-苯基-1H-吡唑-4-甲醛衍生物的抗菌和镇痛活性,这些衍生物源自5,7-二氯-2-叠氮基-1,3-苯并噁唑。这些化合物表现出显著的抗菌和镇痛活性(Jayanna et al., 2013)。
抗氧化和驱虫活性
在Satyendra等人(2011年)的研究中,从5,7-二氯-2-叠氮基-1,3-苯并噁唑合成了新颖的二氯取代苯并噁唑-三唑硫酮衍生物。这些化合物展示了显著的体外抗氧化和驱虫活性(Satyendra et al., 2011)。
抗菌和抗氧化评价
Jayanna等人(2013年)还合成了1-(5,7-二氯-1,3-苯并噁唑-2-基)-1H-吡唑并[3,4-b]喹啉衍生物,展示出强大的抗菌和抗氧化性能。其中一些化合物在这些活动中表现出高效(Jayanna et al., 2013)。
作用机制
Target of Action
Benzoxazole derivatives, which include 5,7-dichloro-1,3-benzoxazol-2-amine, have been extensively used in drug discovery due to their broad range of biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
生化分析
Biochemical Properties
5,7-Dichloro-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary interactions is with glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This compound inhibits the activity of glucosamine-6-phosphate synthase, thereby affecting the production of UDP-N-acetylglucosamine, a crucial intermediate in the synthesis of glycoproteins and glycolipids. Additionally, 5,7-Dichloro-1,3-benzoxazol-2-amine has been shown to interact with bacterial proteins, inhibiting their growth and demonstrating potent antibacterial activity .
Cellular Effects
The effects of 5,7-Dichloro-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cytotoxicity, particularly in colorectal carcinoma cells . It influences cell function by disrupting cell signaling pathways, leading to apoptosis or programmed cell death. Furthermore, 5,7-Dichloro-1,3-benzoxazol-2-amine affects gene expression by modulating the transcription of genes involved in cell proliferation and survival . In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
At the molecular level, 5,7-Dichloro-1,3-benzoxazol-2-amine exerts its effects through several mechanisms. It binds to the active site of glucosamine-6-phosphate synthase, inhibiting its enzymatic activity . This binding interaction prevents the conversion of fructose-6-phosphate to glucosamine-6-phosphate, thereby disrupting the biosynthesis of essential amino sugars. Additionally, 5,7-Dichloro-1,3-benzoxazol-2-amine can inhibit other enzymes involved in bacterial cell wall synthesis, leading to the accumulation of toxic intermediates and cell death . The compound also affects gene expression by binding to DNA and interfering with transcription factors, resulting in altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloro-1,3-benzoxazol-2-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to 5,7-Dichloro-1,3-benzoxazol-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In bacterial cultures, continuous exposure results in the development of resistance mechanisms, highlighting the need for careful monitoring of its use .
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-1,3-benzoxazol-2-amine in animal models vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, with a narrow therapeutic window between effective and toxic doses. These findings underscore the importance of dose optimization in therapeutic applications of 5,7-Dichloro-1,3-benzoxazol-2-amine.
Metabolic Pathways
5,7-Dichloro-1,3-benzoxazol-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, 5,7-Dichloro-1,3-benzoxazol-2-amine can influence the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,7-Dichloro-1,3-benzoxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm . Within tissues, 5,7-Dichloro-1,3-benzoxazol-2-amine is distributed based on its affinity for various binding proteins, leading to differential localization and accumulation . This selective distribution can influence the compound’s efficacy and toxicity in different tissues.
Subcellular Localization
The subcellular localization of 5,7-Dichloro-1,3-benzoxazol-2-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5,7-Dichloro-1,3-benzoxazol-2-amine can be targeted to specific organelles through post-translational modifications and targeting signals . For instance, phosphorylation of the compound can direct it to the nucleus, where it can modulate gene expression by interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biochemical effects.
属性
IUPAC Name |
5,7-dichloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDNAMKNESMSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)





![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
